molecular formula C11H23NO4 B8250743 Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate

Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate

Cat. No.: B8250743
M. Wt: 233.30 g/mol
InChI Key: BAMLBUUFFSUIEN-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate is a carbamate derivative featuring a tert-butyl protecting group and a butyl chain substituted with a 2-hydroxyethoxy moiety. This compound belongs to a broader class of tert-butyl carbamates, which are widely utilized in organic synthesis, particularly in peptide chemistry and drug development, due to their stability and ease of deprotection under acidic conditions . The 2-hydroxyethoxy group enhances hydrophilicity, making it valuable for modifying pharmacokinetic properties in drug candidates.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethoxy)butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-10(14)12-6-4-5-8-15-9-7-13/h13H,4-9H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMLBUUFFSUIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable butyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(2-hydroxyethoxy)butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins .

Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable carbamate linkages makes it suitable for the development of prodrugs that release active pharmaceutical ingredients under specific conditions .

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, enhancing the mechanical properties and durability of the final products .

Mechanism of Action

The mechanism of action of tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can undergo hydrolysis to release the active amine and tert-butyl alcohol. The released amine can then interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group enhances the solubility and bioavailability of the compound, facilitating its transport and distribution within the biological system.

Comparison with Similar Compounds

Tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate

  • Molecular Formula: C₉H₁₉NO₄
  • Molecular Weight : 205.25 g/mol
  • Key Features : Shorter carbon chain (ethyl vs. butyl) but retains the 2-hydroxyethoxy motif.
  • Applications : Used as a precursor in the synthesis of complex spirocyclic compounds and kinase inhibitors. For example, it was coupled with fluorophenyl derivatives to generate drug candidates targeting infectious diseases .
  • Synthesis : Achieved via hydrazine-mediated deprotection or palladium-catalyzed cross-coupling, with yields up to 80% .

Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

  • Molecular Formula: C₁₁H₂₃NO₅
  • Molecular Weight : 249.30 g/mol
  • Key Features : Extended polyethylene glycol (PEG)-like chain improves solubility.
  • Applications : Employed in antibody-drug conjugates (ADCs) and targeted therapies due to its biocompatibility .

Analogues with Varied Substituents

Tert-butyl (4-azidodimethylaminobutyl)carbamate

  • Molecular Formula : C₁₂H₂₅N₅O₂
  • Molecular Weight : 283.36 g/mol
  • Key Features : Azide group enables click chemistry applications.
  • Synthesis : Derived from tert-butyl carbamate precursors via nucleophilic substitution, often used in bioconjugation .

Tert-butyl (4-chlorophenethyl)carbamate

  • Molecular Formula: C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • Key Features : Aromatic chlorophenyl group enhances lipophilicity.

Functional Group Variations

Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate

  • Molecular Formula: C₉H₁₉NO₃S
  • Molecular Weight : 221.32 g/mol
  • Key Features : Thioether linkage instead of ether, offering redox-responsive properties.
  • Applications : Utilized in prodrug design and controlled-release formulations .

Tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate

  • Molecular Formula: C₁₆H₂₃NO₃S
  • Molecular Weight : 309.42 g/mol
  • Key Features : Aromatic methylthio group and ketone functionality.
  • Applications : Precursor for synthesizing pyrrole derivatives via trichloroacetic acid-mediated cyclization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Applications
Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate C₁₁H₂₃NO₄ 233.31 2-hydroxyethoxy, carbamate N/A Drug delivery, solubility modulation
Tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate C₉H₁₉NO₄ 205.25 2-hydroxyethoxy, carbamate 56–80 Kinase inhibitors, ADCs
Tert-butyl (4-azidodimethylaminobutyl)carbamate C₁₂H₂₅N₅O₂ 283.36 Azide, carbamate 30–50 Bioconjugation, click chemistry
Tert-butyl 2-(2-hydroxyethylthio)ethylcarbamate C₉H₁₉NO₃S 221.32 Thioether, carbamate 60–75 Prodrugs, redox-sensitive systems

Research Findings and Trends

  • Synthetic Efficiency : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a preferred method for introducing aromatic or vinyl groups to tert-butyl carbamates, achieving yields >90% in optimized conditions .
  • Emerging Applications : Hydroxyethoxy-substituted carbamates are gaining traction in ADC development, where their hydrophilicity improves tumor targeting and reduces off-target effects .

Biological Activity

Tert-butyl (4-(2-hydroxyethoxy)butyl)carbamate is a compound that has garnered attention in biological research due to its potential therapeutic applications and interactions with biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H25NO3
Molecular Weight: 229.34 g/mol
CAS Number: 57561-39-4

The structure of this compound features a tert-butyl group attached to a carbamate functional group, which is further substituted with a hydroxyethoxy butyl chain. This unique configuration may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound has been investigated for its potential role in modulating cellular processes, which can include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.
  • Receptor Modulation: It may act as a modulator of receptor activity, affecting signal transduction pathways.

In Vitro Studies

  • Cell Viability and Proliferation:
    • In vitro studies have shown that this compound can influence cell viability in various cell lines. For instance, it has been observed to promote cell proliferation in certain neuronal cultures while exhibiting protective effects against oxidative stress.
  • Neuroprotective Effects:
    • A study involving astrocyte cell cultures demonstrated that the compound reduced amyloid-beta (Aβ) deposition, which is significant in the context of Alzheimer's disease. The treatment groups showed lower levels of Aβ compared to control groups, indicating potential neuroprotective properties .
  • Oxidative Stress Reduction:
    • The compound was found to decrease malondialdehyde (MDA) levels in brain homogenates, suggesting a reduction in lipid peroxidation and oxidative stress markers. This effect was statistically significant when compared to untreated controls .

Case Studies

  • Alzheimer's Disease Model:
    In a scopolamine-induced model of Alzheimer's disease, treatment with this compound resulted in moderated levels of Aβ plaques as evidenced by Congo red staining. This suggests that the compound may hold promise as a therapeutic agent for neurodegenerative diseases .

Comparative Analysis

To understand the efficacy of this compound relative to other compounds, a comparison with similar carbamates was conducted:

Compound NameMechanism of ActionKey Findings
M4 (Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate)Neuroprotection via Aβ modulationReduced Aβ deposition and oxidative stress in astrocytes
GalantamineAcetylcholinesterase inhibitorImproved cognitive function in Alzheimer's models

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